![molecular formula C24H19Br2N3O8 B15013521 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15013521.png)
4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and dibromo substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 2,4-dibromo-6-methoxyphenol with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid. This intermediate is then converted to its corresponding acetamide using ammonia or an amine.
Condensation Reaction: The acetamide intermediate undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the imine derivative.
Esterification: The final step involves the esterification of the imine derivative with 2-methoxyphenol in the presence of a suitable catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dibromo substituents can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
科学研究应用
Medicinal Chemistry: Due to its complex structure and functional groups, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: The compound could be used as a probe to study biochemical pathways or as a ligand in receptor binding studies.
Industrial Applications:
作用机制
The mechanism of action of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to various therapeutic effects.
相似化合物的比较
Similar Compounds
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: Unique due to its combination of methoxy, nitro, and dibromo substituents.
4-[(E)-{[2-(2,4-DICHLORO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: Similar structure but with chlorine substituents instead of bromine.
4-[(E)-{[2-(2,4-DIBROMO-6-HYDROXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-HYDROXYPHENYL 4-NITROBENZOATE: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The uniqueness of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
属性
分子式 |
C24H19Br2N3O8 |
|---|---|
分子量 |
637.2 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19Br2N3O8/c1-34-20-9-14(3-8-19(20)37-24(31)15-4-6-17(7-5-15)29(32)33)12-27-28-22(30)13-36-23-18(26)10-16(25)11-21(23)35-2/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+ |
InChI 键 |
LJMLWMWNOFMDLD-KKMKTNMSSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


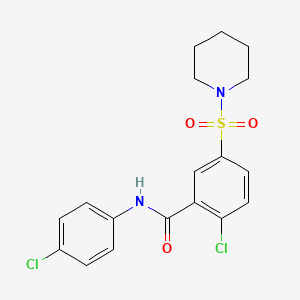
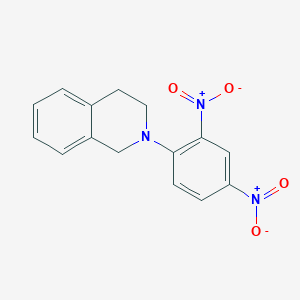
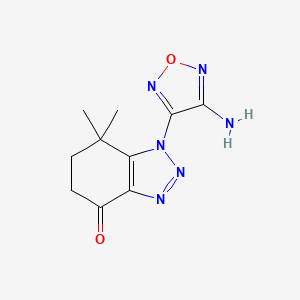
![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013477.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)
![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B15013495.png)
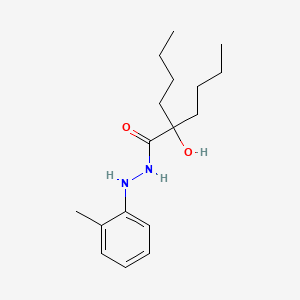
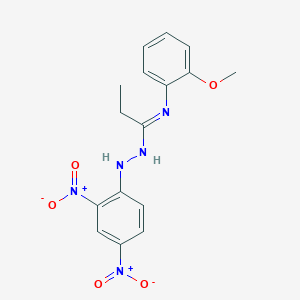
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15013517.png)
![4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B15013524.png)
